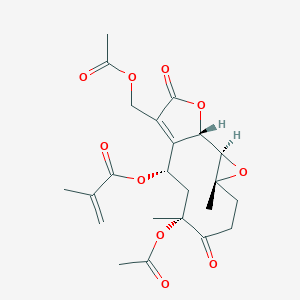
Lizardite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lizardite is a type of mineral that belongs to the serpentine group. It is a hydrous magnesium silicate mineral that is commonly found in ultramafic rocks. Lizardite is named after the Lizard Peninsula in Cornwall, England, where it was first discovered. It has a unique structure and composition that makes it an important material for scientific research.
Wirkmechanismus
The mechanism of action of lizardite is not fully understood. However, it is believed that the mineral has a unique structure that allows it to interact with other minerals and elements in the environment. This interaction can lead to the formation of new minerals and the alteration of existing minerals.
Biochemische Und Physiologische Effekte
Lizardite has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the mineral may have antioxidant properties and may be beneficial for human health.
Vorteile Und Einschränkungen Für Laborexperimente
Lizardite has several advantages for use in lab experiments. It is readily available and can be synthesized in the laboratory. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, lizardite has some limitations, including its tendency to form aggregates and its susceptibility to alteration in the presence of certain chemicals.
Zukünftige Richtungen
There are several future directions for research on lizardite. One area of research is the study of the mineral's potential use in environmental remediation. Lizardite has been shown to be effective in the removal of heavy metals from contaminated soils and water. Another area of research is the study of the mineral's potential use in the development of new materials, such as nanocomposites. Additionally, further research is needed to fully understand the mechanism of action of lizardite and its potential biochemical and physiological effects.
Synthesemethoden
Lizardite can be synthesized in the laboratory using various methods. One of the most common methods is the hydrothermal synthesis method, which involves the use of high-pressure and high-temperature conditions to create the mineral. Another method is the sol-gel synthesis method, which involves the use of a sol-gel precursor to create the mineral.
Wissenschaftliche Forschungsanwendungen
Lizardite has many scientific research applications. It is commonly used as a model mineral for studying the behavior of other minerals in the serpentine group. It is also used in the study of the geochemistry of ultramafic rocks. Lizardite has been used in the study of the formation of hydrothermal ore deposits and the behavior of metals in hydrothermal systems.
Eigenschaften
CAS-Nummer |
12161-84-1 |
|---|---|
Produktname |
Lizardite |
Molekularformel |
H2Mg3O9Si2-2 |
Molekulargewicht |
275.1 g/mol |
IUPAC-Name |
trimagnesium;disilicate;hydrate |
InChI |
InChI=1S/3Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4; |
InChI-Schlüssel |
IBPRKWGSNXMCOI-UHFFFAOYSA-N |
SMILES |
O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Kanonische SMILES |
O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Andere CAS-Nummern |
12161-84-1 |
Synonyme |
lizardite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



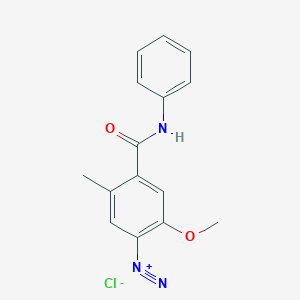


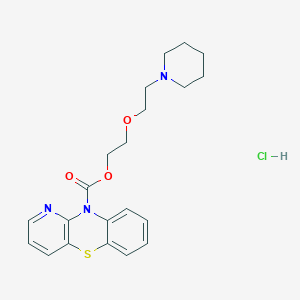
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
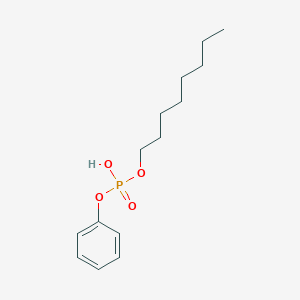

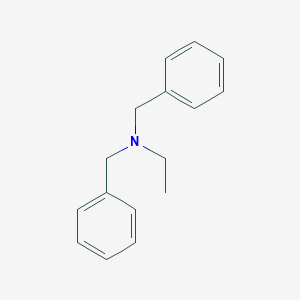
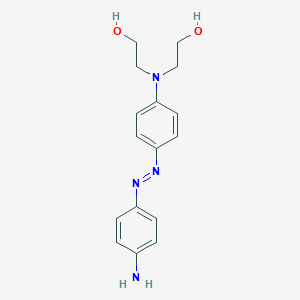

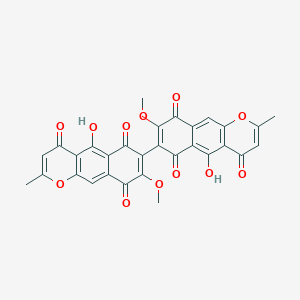

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
